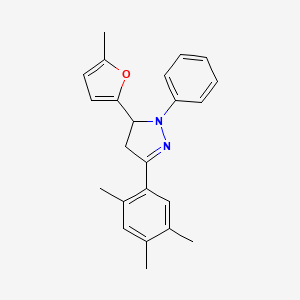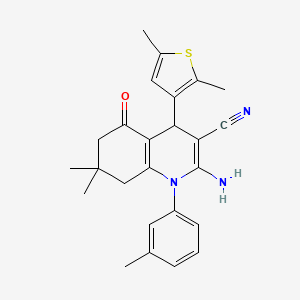![molecular formula C19H18FN3O2S B11637214 (2E)-5-(4-fluorobenzyl)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11637214.png)
(2E)-5-(4-fluorobenzyl)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-5-(4-fluorobenzyl)-2-{(2E)-[1-(4-méthoxyphényl)éthylidène]hydrazinylidène}-1,3-thiazolidin-4-one est un composé organique complexe qui présente une structure de base thiazolidinone
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (2E)-5-(4-fluorobenzyl)-2-{(2E)-[1-(4-méthoxyphényl)éthylidène]hydrazinylidène}-1,3-thiazolidin-4-one implique généralement la condensation de la 4-fluorobenzylamine avec le 4-méthoxybenzaldéhyde pour former une base de Schiff intermédiaire. Cet intermédiaire subit ensuite une cyclisation avec la thiosemicarbazide en conditions acides pour donner le composé thiazolidinone souhaité. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et de catalyseurs comme l'acide acétique pour faciliter le processus de cyclisation.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes de synthèse automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont employées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
(2E)-5-(4-fluorobenzyl)-2-{(2E)-[1-(4-méthoxyphényl)éthylidène]hydrazinylidène}-1,3-thiazolidin-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium pour former les sulfoxydes ou sulfones correspondants.
Réduction : Les réactions de réduction utilisant des agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent convertir le composé en ses formes réduites.
Substitution : Des réactions de substitution nucléophile peuvent se produire aux groupes benzyle ou méthoxy, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et les nucléophiles tels que les amines ou les thiols. Les conditions de réaction impliquent généralement des températures contrôlées, des solvants appropriés et parfois des catalyseurs pour améliorer les vitesses de réaction.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent conduire à une variété de dérivés fonctionnalisés.
Applications de recherche scientifique
Chimie
En chimie, (2E)-5-(4-fluorobenzyl)-2-{(2E)-[1-(4-méthoxyphényl)éthylidène]hydrazinylidène}-1,3-thiazolidin-4-one est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet la création de diverses bibliothèques chimiques pour la découverte et le développement de médicaments.
Biologie
En recherche biologique, ce composé est étudié pour son potentiel en tant que molécule bio-active. Il a montré des promesses dans des études préliminaires en tant qu'agent antimicrobien, antifongique et anticancéreux. Les chercheurs étudient ses interactions avec diverses cibles biologiques pour comprendre son mécanisme d'action.
Médecine
En médecine, le composé est exploré pour son potentiel thérapeutique. Sa capacité à inhiber certaines enzymes et voies en fait un candidat pour le développement de médicaments, en particulier dans le traitement des maladies infectieuses et du cancer.
Industrie
Dans le secteur industriel, (2E)-5-(4-fluorobenzyl)-2-{(2E)-[1-(4-méthoxyphényl)éthylidène]hydrazinylidène}-1,3-thiazolidin-4-one est utilisé dans le développement de nouveaux matériaux aux propriétés uniques. Son incorporation dans les polymères et les revêtements peut améliorer leurs performances et leur durabilité.
Mécanisme d'action
Le mécanisme d'action de (2E)-5-(4-fluorobenzyl)-2-{(2E)-[1-(4-méthoxyphényl)éthylidène]hydrazinylidène}-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes et des récepteurs, inhibant leur activité et perturbant les processus cellulaires. Par exemple, il peut inhiber l'activité de certaines kinases ou protéases, conduisant à la suppression de la prolifération cellulaire et à l'induction de l'apoptose dans les cellules cancéreuses.
Applications De Recherche Scientifique
(2E)-5-[(4-FLUOROPHENYL)METHYL]-2-[(2E)-2-[1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of (2E)-5-[(4-FLUOROPHENYL)METHYL]-2-[(2E)-2-[1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved may include disruption of cellular processes, induction of apoptosis, or inhibition of cell proliferation.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires à (2E)-5-(4-fluorobenzyl)-2-{(2E)-[1-(4-méthoxyphényl)éthylidène]hydrazinylidène}-1,3-thiazolidin-4-one comprennent :
Unicité
Ce qui distingue (2E)-5-(4-fluorobenzyl)-2-{(2E)-[1-(4-méthoxyphényl)éthylidène]hydrazinylidène}-1,3-thiazolidin-4-one de ces composés similaires est sa combinaison unique de groupes fonctionnels et sa bioactivité potentielle. La présence à la fois de groupes fluorobenzyl et méthoxyphényl, ainsi que du noyau thiazolidinone, fournit un profil chimique distinct qui peut être exploité pour diverses applications en recherche et dans l'industrie.
Propriétés
Formule moléculaire |
C19H18FN3O2S |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
(2E)-5-[(4-fluorophenyl)methyl]-2-[(E)-1-(4-methoxyphenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18FN3O2S/c1-12(14-5-9-16(25-2)10-6-14)22-23-19-21-18(24)17(26-19)11-13-3-7-15(20)8-4-13/h3-10,17H,11H2,1-2H3,(H,21,23,24)/b22-12+ |
Clé InChI |
KDYGSHLNSZKUHC-WSDLNYQXSA-N |
SMILES isomérique |
C/C(=N\N=C\1/NC(=O)C(S1)CC2=CC=C(C=C2)F)/C3=CC=C(C=C3)OC |
SMILES canonique |
CC(=NN=C1NC(=O)C(S1)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,4-dimethylphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11637147.png)
![N-(4-chlorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11637151.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide](/img/structure/B11637161.png)
![methyl 4-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)benzoate](/img/structure/B11637163.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637168.png)
![5-[4-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637171.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637174.png)
![N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11637182.png)
![3-({2-chloro-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11637203.png)
![3-Ethyl-2-[(2-phenylethyl)sulfanyl]-6H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11637208.png)
![4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B11637210.png)
![(5Z)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11637213.png)
